molecular formula C10H21N3O B7921928 (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one

Cat. No.: B7921928
M. Wt: 199.29 g/mol
InChI Key: JJGSXWPBPJHWPL-IUCAKERBSA-N
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Description

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in medicinal chemistry. It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of both amino and dimethylamino groups suggests it may interact with biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Dimethylation: The dimethylamino group can be introduced using dimethylamine under basic conditions.

Industrial Production Methods

Industrial production may involve:

    Catalytic Hydrogenation: Using metal catalysts to reduce intermediates.

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Chiral Resolution: To obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino or dimethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Pharmacokinetics Studies: Used in studies to understand its absorption, distribution, metabolism, and excretion.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one likely involves:

    Binding to Biological Targets: Such as enzymes or receptors.

    Modulation of Pathways: Influencing biochemical pathways through its interactions.

    Chiral Interactions: The specific (S)-configuration may result in selective binding and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one: The enantiomer with potentially different biological activity.

    N-Methylpiperidine: A simpler analog with similar structural features.

    2-Amino-1-phenylpropan-1-one: Another compound with an amino group and a ketone.

Uniqueness

    Chirality: The specific (S)-configuration provides unique interactions.

    Functional Groups: The combination of amino and dimethylamino groups offers distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGSXWPBPJHWPL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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